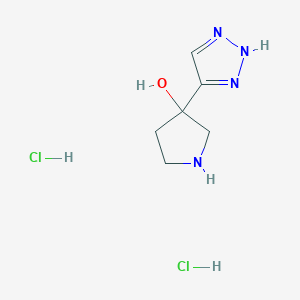
3-(1H-1,2,3-三唑-4-基)吡咯烷-3-醇二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N4O It is a derivative of pyrrolidine and triazole, which are both important classes of heterocyclic compounds
科学研究应用
3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Materials Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
Target of Action
The primary target of 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations .
Mode of Action
3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride acts as a selective inhibitor of SIRT3 . It exhibits higher selectivity towards SIRT3 compared to SIRT1 and SIRT2 . The IC50 values for SIRT1, SIRT2, and SIRT3 are 88 nM, 92 nM, and 16 nM respectively . This suggests that the compound has a stronger inhibitory effect on SIRT3.
Biochemical Pathways
SIRT3 is primarily located in the mitochondria, where it regulates the acetylation levels of proteins involved in various metabolic pathways .
Result of Action
As a sirt3 inhibitor, it can be inferred that the compound may influence cellular processes regulated by sirt3, such as cellular stress resistance, mitochondrial biogenesis, and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride typically involves the reaction of pyrrolidine derivatives with azide compounds under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction conditions generally include the use of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to enhance reaction rates and yields. The purification of the final product would involve crystallization or chromatography techniques to ensure high purity .
化学反应分析
Types of Reactions
3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce a variety of derivatives with different functional groups .
相似化合物的比较
Similar Compounds
3-(1H-1,2,3-triazol-4-yl)pyridine: A similar compound with a pyridine ring instead of a pyrrolidine ring.
1,2,3-Triazole derivatives: These compounds share the triazole ring and have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Uniqueness
3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride is unique due to the presence of both the pyrrolidine and triazole rings, which confer distinct chemical and biological properties. The combination of these two rings allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
属性
IUPAC Name |
3-(2H-triazol-4-yl)pyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c11-6(1-2-7-4-6)5-3-8-10-9-5;;/h3,7,11H,1-2,4H2,(H,8,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORISWIPYTLVLGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=NNN=C2)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
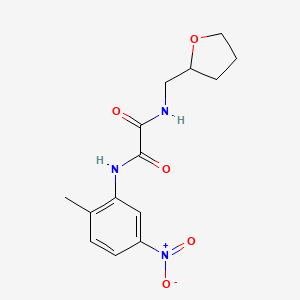

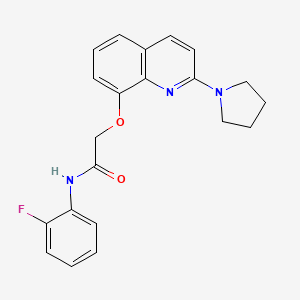

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2371377.png)
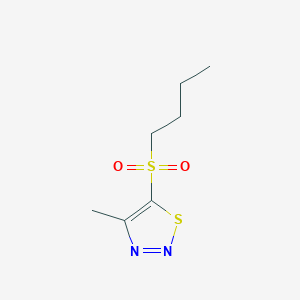

![4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2371382.png)
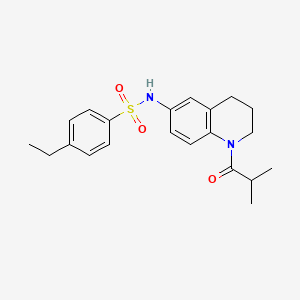
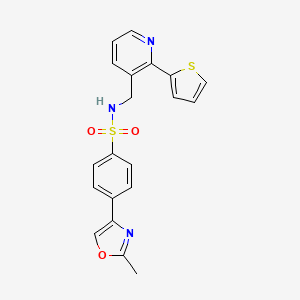
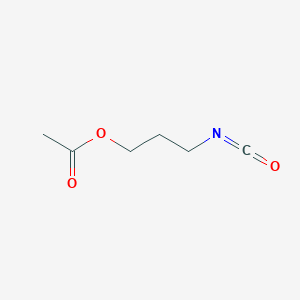
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2371389.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B2371390.png)
![N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide](/img/structure/B2371391.png)
